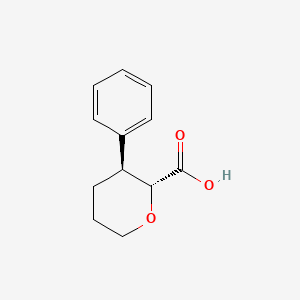

![molecular formula C11H13N3O B2916586 N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide CAS No. 2097882-99-8](/img/structure/B2916586.png)

N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide” is a chemical compound that is part of the pyrimidine family . Pyrimidine is known to be a vital constituent of nucleic acids and is employed as a synthetic precursor of bioactive molecules . There are a wide spectrum of pharmacologically active compounds of pyrimidine, and its use in pharmaceuticals is becoming increasingly broad since the synthetic discovery of its substituted derivatives .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide”, often involves the use of cyanamides . In one method, 2-amino-4,6-dimethylpyrimidine dissolved in ethanol was carefully added to an ethanol solution . The resulting compound was then characterized by various analytical measurements .Molecular Structure Analysis

The molecular structure of “N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide” and its derivatives has been established by techniques such as NMR spectroscopy and X-ray diffraction analysis .Chemical Reactions Analysis

The interaction of “N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide” with other compounds can lead to the formation of new structures . For instance, the interaction with methyl anthranilate leads to the formation of 2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide” and its derivatives have been characterized by various analytical measurements, including CHN elemental analyses, solubility, melting point, and conductivity .科学的研究の応用

Synthesis and Chemical Properties

- Research has explored the synthesis of pyrimidine-linked pyrazole heterocyclics, including derivatives of N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide, through microwave irradiative cyclocondensation. These compounds have been evaluated for their insecticidal and antibacterial potential, highlighting the versatility of N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide derivatives in developing bioactive compounds (Deohate & Palaspagar, 2020).

Biological Applications

- In the field of antimicrobial research, derivatives of N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide have shown promising antibacterial and antifungal activities. For example, a study synthesized and evaluated new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols as antimicrobial agents, showcasing their potential in combating microbial infections (Aggarwal et al., 2013).

Material Science and Photophysical Properties

- Research into the photophysical properties of pyrimidine derivatives, including those related to N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide, has led to the development of compounds with potential applications in material science and as pH sensors. For instance, a study on the design, synthesis, and pH-sensing application of pyrimidine-phthalimide derivatives highlights the innovative use of these compounds in developing new materials with specific functional properties (Yan et al., 2017).

将来の方向性

The future directions for “N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide” and its derivatives could involve further exploration of their pharmacological activities, as well as their potential applications in various industries . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of these compounds.

作用機序

Target of Action

Similar compounds have been reported to exhibit antimicrobial and antifungal activities , suggesting that their targets could be enzymes or proteins essential for the growth and survival of microorganisms.

Biochemical Pathways

Given its potential antimicrobial and antifungal activities , it may interfere with essential biochemical pathways in these organisms, leading to their growth inhibition or death.

Result of Action

Based on its potential antimicrobial and antifungal activities , it can be inferred that the compound may lead to the inhibition of growth or death of the microorganisms.

特性

IUPAC Name |

N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-4-5-11(15)12-7-10-13-8(2)6-9(3)14-10/h6H,7H2,1-3H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYSOQXKRDMXNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCC1=NC(=CC(=N1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2916503.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2916504.png)

![5-ethyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916505.png)

![1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2916511.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2916513.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2916516.png)

![2-[(3-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2916521.png)

![2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2916522.png)

![[(2R)-1-(4-Methylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B2916526.png)